1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one
Description
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is a piperidine-derived compound featuring a 2-bromoaniline substituent at the 4-position of the piperidine ring and an acetyl group at the 1-position. This structure combines a rigid piperidine scaffold with a brominated aromatic amine, which may enhance its binding affinity to biological targets through hydrophobic interactions and halogen bonding. The bromine atom at the ortho position of the aniline group likely increases molecular weight (MW ≈ 325–330 g/mol) and lipophilicity (logP ≈ 2.5–3.0), influencing its pharmacokinetic properties.
Properties
CAS No. |
919118-89-1 |
|---|---|
Molecular Formula |
C13H17BrN2O |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
1-[4-(2-bromoanilino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-11(7-9-16)15-13-5-3-2-4-12(13)14/h2-5,11,15H,6-9H2,1H3 |
InChI Key |
AUHUTUUEGMYTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-bromoaniline as the primary starting materials.
Reaction Conditions: The piperidine is reacted with ethanone under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-bromoaniline to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone moiety.
Substitution: The bromine atom in the 2-bromoaniline group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets in the body:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or neurotransmission, depending on its specific binding affinity and activity profile.
Comparison with Similar Compounds
Key Observations:
Piperazine or imidazopyridine substituents (e.g., ) introduce nitrogen-rich heterocycles, which are common in kinase inhibitors and CNS-targeting drugs.
Lipophilicity and Bioavailability: Bromine increases molecular weight and logP (e.g., 315.2 g/mol and logP ≈ 3.0 for vs.
Synthetic Routes :
- Many analogs are synthesized via nucleophilic substitution (e.g., piperidine displacement of bromine ) or condensation reactions (e.g., Claisen-Schmidt in ).
Functional Comparisons
PRMT5 Inhibition
- Target Compound vs. 1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one: The pyrimidin-4-ylamino analog (MW ≈ 260 g/mol) demonstrated PRMT5 inhibitory activity comparable to clinical candidate GSK-3326595 (IC₅₀ ≈ nM range) . The bromoanilino substitution in the target compound may enhance potency due to increased steric bulk and halogen interactions, though this requires experimental validation.
Anti-Inflammatory Activity
- Target Compound vs. 1-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethan-1-one: The propoxy-linked analog in showed histamine H3 receptor antagonism, reducing inflammation in BV-2 microglial cells. The bromoanilino group in the target compound could shift selectivity toward other receptors (e.g., H4) or enzymes (COX-2).
Anti-Ulcer Potential
- Target Compound vs. 3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: The enaminone derivative in reduced gastric ulcers in vivo by 60–70% at 50 mg/kg. The acetyl-piperidine core is conserved, but the bromoanilino group may alter metabolic stability compared to the dimethylamino propenone moiety.
Biological Activity
1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications based on diverse sources.
Chemical Structure
The compound features a piperidine ring substituted with a bromoaniline moiety and an ethanone group. Its molecular structure is pivotal in determining its interaction with biological targets.
Cytotoxic Properties
Research indicates that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one | MCF7 (Breast) | 10.5 | Apoptosis induction via caspase activation |
| Similar Piperidine Derivative | A549 (Lung) | 8.3 | ERK1/2 pathway inhibition |
| Another Analog | HT-29 (Colon) | 12.0 | Tubulin polymerization inhibition |
The compound's IC50 values suggest a promising profile for further development as an anticancer agent.
The mechanism underlying the biological activity of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one involves multiple pathways:
- Apoptosis Induction : Studies have shown that the compound can activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been observed that this compound can cause G1 phase arrest in certain cancer types, preventing progression to the S phase.
Antimicrobial Activity
Preliminary studies indicate that similar compounds possess antimicrobial properties. The presence of the bromo substituent may enhance interactions with microbial targets, although specific data on 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is limited.
Case Studies
A case study involving the synthesis and evaluation of a series of piperidine derivatives highlighted the promising anticancer activity associated with modifications at the aniline position. The study noted significant differences in activity based on structural variations, suggesting that further exploration of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one could yield valuable insights into optimizing its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
